2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the molecular formula C12H9BF2O2 . It has a molecular weight of 234.01 .
Molecular Structure Analysis
The InChI code for 2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is 1S/C12H9BF2O2/c14-11-7-10 (13 (16)17)12 (15)6-9 (11)8-4-2-1-3-5-8/h1-7,16-17H .Physical And Chemical Properties Analysis
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is a solid substance . Its molecular weight is 234.01 . The InChI code is 1S/C12H9BF2O2/c14-11-7-10 (13 (16)17)12 (15)6-9 (11)8-4-2-1-3-5-8/h1-7,16-17H .Scientific Research Applications
Chemical Synthesis and Characterization
2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is prominently used in the synthesis of various biologically active compounds, particularly fluorinated naphthoic acids, which are rare compared to their benzoic acid counterparts. The compound serves as a structural unit in the synthesis of mono- and difluoronaphthoic acids, involving processes such as electrophilic fluorination, Friedel-Crafts cyclization, and aromatization. This synthesis pathway highlights the compound's role in creating complex molecular structures used in pharmaceuticals and other scientific applications (Tagat et al., 2002).
Crystal Structure Analysis
The compound is also involved in studies related to crystal structure analysis, particularly in understanding hydrogen bonding potential and its influence on crystal packing. Research on derivatives of 2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, such as its hydrates and carboxamides, provides insights into the formation of stable hydrogen-bonded dimers, crystal polymorphism, and the role of intramolecular hydrogen bonds in determining crystal structures. These studies are crucial for developing new materials with tailored properties (Owczarzak et al., 2013).
Safety And Hazards
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
properties
IUPAC Name |
4-(2,5-difluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNYBINYNDOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680713 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorophenyl)benzoic acid | |
CAS RN |
920294-24-2 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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